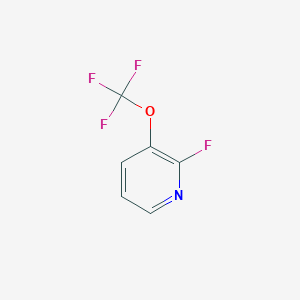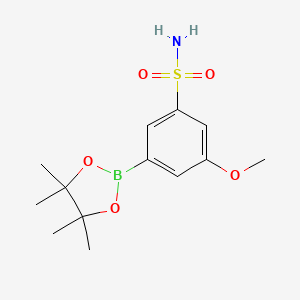
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is an organic compound that features both borate and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves nucleophilic substitution and amidation reactions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The borate group can participate in Suzuki coupling reactions, allowing for the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and coupling partners like aryl halides in the presence of palladium catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki coupling reactions typically yield biaryl compounds, while oxidation reactions produce sulfonic acids .
Scientific Research Applications
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with enzymes and proteins, modulating their activity . These interactions can influence various biochemical processes and pathways, making the compound a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the borate group but lacks the sulfonamide functionality.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but with a pyridine ring instead of a benzene ring.
Uniqueness
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the combination of borate and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H20BNO5S |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-10(18-5)8-11(7-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) |
InChI Key |
ZCXUNDAIRVPUST-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


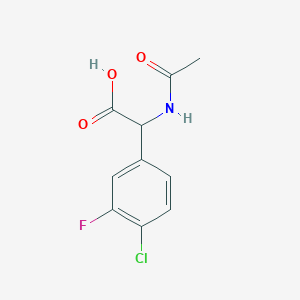
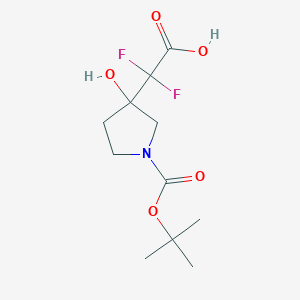
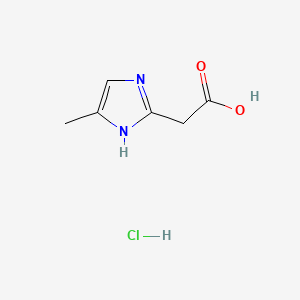
![1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
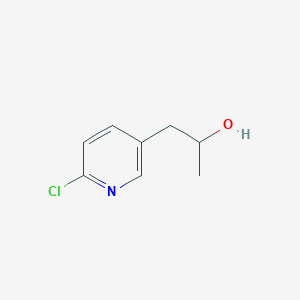

![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
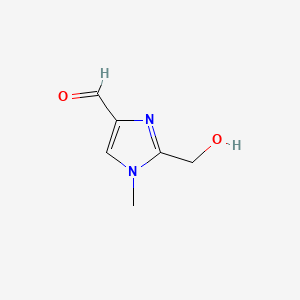
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
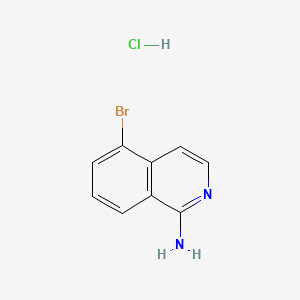
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
